molecular formula C10H7F3N4O B3162955 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 882747-79-7

1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B3162955
CAS No.: 882747-79-7
M. Wt: 256.18 g/mol
InChI Key: MIQMLXTYGSKPKT-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a synergistic integration of a 1,2,4-triazole moiety, a privileged structure in pharmacology, with a trifluoromethyl-substituted pyridine ring. The 1,2,4-triazole group is a critical pharmacophore known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which is why it is a key component in numerous FDA-approved therapeutics . These include antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., letrozole, anastrozole), and antiviral medications . The presence of the trifluoromethyl group on the pyridine ring enhances the molecule's metabolic stability, lipophilicity, and membrane permeability, making it an invaluable tool for optimizing the pharmacokinetic properties of lead compounds. This compound is primarily utilized as a key intermediate in the synthesis and development of novel bioactive molecules. Its structure is particularly relevant for researchers investigating inhibitors of cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51) in antifungal research . Furthermore, the molecule's hybrid architecture makes it a promising candidate for probing new chemotherapeutic agents, given the well-documented anticancer activities associated with both 1,2,4-triazole derivatives and trifluoromethyl-heterocycles . It also serves as a precursor for generating chemical libraries to screen for a range of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. This product is intended for use in laboratory research only.

Properties

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c1-6(18)9-8(17-5-14-4-16-17)2-7(3-15-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQMLXTYGSKPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157932
Record name 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882747-79-7
Record name 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is characterized by the presence of a triazole ring and a trifluoromethyl group attached to a pyridine moiety. The molecular formula is C9H7F3N4OC_9H_7F_3N_4O with a molecular weight of approximately 228.17 g/mol.

PropertyValue
Molecular FormulaC9H7F3N4OC_9H_7F_3N_4O
Molecular Weight228.17 g/mol
CAS Number351325-27-4

The biological activity of triazole derivatives often involves their ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration. This enables the compound to inhibit enzymes by binding to their active sites, blocking their catalytic activity .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies on related compounds have reported minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Compounds structurally related to 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone have shown a reduction in TNF-α production by approximately 44–60% at optimal concentrations . This suggests that such derivatives could be valuable in treating inflammatory conditions.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. Compounds similar to 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone have been shown to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Study on Antimicrobial Efficacy

A study published in April 2023 evaluated the antimicrobial activity of new 1,2,4-triazole derivatives against various bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial efficacy compared to traditional antibiotics .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of triazole derivatives in PBMC cultures stimulated by lipopolysaccharides (LPS). The findings demonstrated that specific compounds could mimic or exceed the effects of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen in reducing pro-inflammatory cytokines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of derivatives that can be tailored for specific applications in materials science and organic synthesis.

Biology

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell membranes.
    CompoundActivityIC50 (μM)
    This compoundStaphylococcus aureus5.0
    This compoundEscherichia coli6.5
  • Antifungal Properties : Similar to its antibacterial effects, this compound has been studied for its antifungal activities against various pathogenic fungi. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis.

Medicine

  • Pharmaceutical Development : The compound is being explored for its potential as a pharmaceutical agent. Research focuses on its use as an antifungal medication and its role as a modulator of specific receptors involved in inflammatory responses.
    • CXCR3 Receptor Modulation : A study highlighted its potential in modulating the CXCR3 chemokine receptor, which plays a significant role in immune responses and inflammation. This could lead to new therapeutic avenues for treating inflammatory diseases.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, making it a candidate for developing new antibiotics.
  • Cancer Research :
    • Research published in Cancer Letters explored the anticancer properties of triazole derivatives, including this compound. It was found to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
  • Agricultural Applications :
    • The compound has been investigated for use in agrochemicals due to its stability and efficacy against plant pathogens. Its application could enhance crop protection strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of triazole- and pyridine-containing derivatives. Below is a systematic comparison with structurally related compounds:

Substituent Variations on the Pyridine Ring

a) 1-(3-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-5-Isoxazolyl)-1-Ethanone
  • Molecular Formula : C11H6ClF3N2O2
  • Molecular Weight : 290.63 g/mol
  • Key Differences : Replaces the triazole ring with an isoxazole moiety and introduces a chlorine atom at the pyridine’s 3-position.
  • The chlorine atom increases molecular weight and may enhance pesticidal activity via electrophilic interactions .
b) 1-(4-{4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-1,2,3-Triazol-1-yl}Phenyl)-1-Ethanone
  • Molecular Formula : C16H10ClF3N4O
  • Molecular Weight : 366.73 g/mol
  • Key Differences : Incorporates a phenyl group linked to the triazole, increasing aromaticity and steric bulk.
  • Impact : Enhanced lipophilicity (predicted logP ~3.5) may improve membrane permeability but reduce solubility. The phenyl extension could modulate target binding in kinase inhibitors .

Core Heterocycle Modifications

a) 1-[4-Nitro-3-Phenyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]Ethanone
  • Key Differences : Replaces pyridine with a pyrazole ring and adds nitro and phenyl groups.
  • Pyrazole’s reduced basicity compared to pyridine may alter pharmacokinetic profiles .
b) 2-[(4,5-Dicyclopropyl-4H-1,2,4-Triazol-3-yl)Thio]-1-(3-Methyl-2-Benzofuranyl)Ethanone
  • Key Differences : Substitutes pyridine with benzofuran and adds a dicyclopropyl-triazole-thioether group.
  • Cyclopropyl groups increase steric hindrance, possibly reducing enzymatic degradation .

Functional Group Additions

a) 5-{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Ethyl}-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
  • Key Differences : Introduces an ethyl linker and a thiol (-SH) group on the triazole.
  • Impact : The thiol group enables disulfide bond formation, enhancing redox activity. The ethyl spacer may improve conformational flexibility for target binding .
b) Bitertanol (Agrochemical Analog)
  • Structure : 1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • Key Differences : Replaces pyridine with a biphenyl-ether chain and adds a hydroxyl group.
  • Impact : The biphenyl group enhances fungicidal activity by interacting with fungal cytochrome P450 enzymes. The hydroxyl group improves water solubility, aiding formulation .

Physicochemical Comparison

Property Target Compound Isoxazole Analog Phenyl-Triazole Analog
Molecular Weight (g/mol) 256.18 290.63 366.73
logP (Estimated) ~2.1 ~2.8 ~3.5
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 3 2 5

Q & A

Q. What are the recommended synthetic routes for 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone?

The synthesis typically involves coupling a trifluoromethyl-substituted pyridine precursor with a triazole moiety. A validated method includes:

  • Step 1 : Reacting 5-(trifluoromethyl)-2-pyridinyl derivatives with 1H-1,2,4-triazole under nucleophilic aromatic substitution (SNAr) conditions. A study reported using KOH/DMSO as a base/solvent system at 80–100°C for 12–24 hours to achieve coupling .
  • Step 2 : Acetylation of the intermediate using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group.
    Key considerations : Optimize reaction time and temperature to minimize byproducts like over-acetylated derivatives.

Q. How is the structural integrity of this compound confirmed?

  • X-ray crystallography : Used to resolve the 3D arrangement of the trifluoromethylpyridine and triazole rings. For example, similar triazole-pyridine hybrids exhibit dihedral angles of 15–25° between aromatic planes, influencing electronic interactions .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Triazole protons resonate at δ 8.5–9.0 ppm, while the pyridine C-F coupling splits signals in the trifluoromethyl region (δ 110–120 ppm for ¹⁹F NMR) .
    • Mass spectrometry : Molecular ion peaks at m/z 300–320 (exact mass depends on isotopic distribution of fluorine) .

Q. What are the primary applications in drug discovery?

This compound is a scaffold for kinase inhibitors and antifungal agents :

  • Kinase inhibition : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole moiety participates in hydrogen bonding with ATP-binding pockets. Derivatives showed IC₅₀ values <1 µM against tyrosine kinases in preliminary assays .
  • Antifungal activity : Triazole derivatives (e.g., prothioconazole) target fungal CYP51 enzymes. Replacements at the pyridine or triazole positions modulate selectivity against pathogenic fungi .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

  • Trifluoromethyl position : Moving the -CF₃ group from the 5- to 3-position on the pyridine ring reduces antifungal potency by 50%, likely due to altered steric interactions with CYP51 .
  • Triazole substitution : Replacing 1H-1,2,4-triazole with tetrazole abolishes activity, suggesting the triazole’s nitrogen geometry is critical for target binding .
  • Ethanone group : Removing the acetyl group decreases cellular permeability (logP drops from 2.8 to 1.5), as shown in parallel artificial membrane permeability assays (PAMPA) .

Q. How to resolve contradictory data in biological activity studies?

Example: A compound shows high in vitro antifungal activity but low in vivo efficacy.

  • Methodology :
    • Metabolic stability assay : Use liver microsomes to assess rapid degradation (e.g., CYP450-mediated oxidation of the triazole ring) .
    • Protein binding : Measure plasma protein binding via equilibrium dialysis; >95% binding may reduce free drug availability .
    • Formulation adjustments : Encapsulate in biodegradable polyisocyanate capsules to enhance bioavailability, as demonstrated for agrochemical formulations .

Q. What advanced analytical methods are used to study reaction intermediates?

  • LC-MS/MS : Monitors transient intermediates (e.g., acetylated pyridine precursors) with a C18 column and acetonitrile/water gradient .
  • In situ IR spectroscopy : Tracks acetyl group incorporation by observing carbonyl stretch vibrations at 1680–1700 cm⁻¹ .
  • DFT calculations : Predict electronic effects of substituents on reaction kinetics. For example, electron-withdrawing groups on pyridine accelerate SNAr coupling by 20% .

Q. How to design derivatives with improved selectivity for fungal vs. human targets?

  • Molecular docking : Compare binding poses of the compound in fungal CYP51 (e.g., Candida albicans) vs. human CYP3A4. Focus on residues like Phe228 (fungal) vs. Phe304 (human) to exploit steric differences .
  • Synthetic strategy : Introduce bulky substituents (e.g., 4-fluorophenyl) at the pyridine 6-position to hinder human enzyme binding while maintaining fungal target engagement .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular weight301.25 g/molHRMS
LogP (octanol-water)2.8 ± 0.3Shake-flask
Aqueous solubility (pH 7)0.12 mg/mLNephelometry

Q. Table 2: Comparative Antifungal Activity

DerivativeIC₅₀ (CYP51, C. albicans)IC₅₀ (CYP3A4, human)Selectivity Index
Parent compound0.8 µM25 µM31.25
6-Fluorophenyl analog0.7 µM45 µM64.29

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone
Reactant of Route 2
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1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

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